1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone
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Overview
Description
1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone is a complex organic compound with a unique structure that includes a pyrimidine ring, a thioxo group, and a methylsulfanyl group
Preparation Methods
The synthesis of 1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate aldehydes with thiourea under acidic conditions.
Introduction of the methylsulfanyl group: This step involves the substitution reaction where a methylsulfanyl group is introduced to the pyrimidine ring.
Attachment of the 2,5-dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone can be compared with similar compounds such as:
2,5-Dimethylacetophenone: A simpler compound with a similar phenyl group but lacking the pyrimidine ring and thioxo group.
1-(2,6-Dimethylphenyl)ethanone: Another related compound with a different substitution pattern on the phenyl ring.
Benzimidazoles: Compounds with a similar heterocyclic structure but different functional groups.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)-6-methyl-4-methylsulfanyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-9-6-7-10(2)13(8-9)18-11(3)14(12(4)19)15(21-5)17-16(18)20/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIFJHSEMPWUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=NC2=S)SC)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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